In Silico InhA Enzyme Inhibition: Comparative MolDock Score of Yadanzioside F versus Isoniazid and In-Class Analogs
In an in silico molecular docking study evaluating the potential of Brucea javanica phytochemicals to inhibit the Mycobacterium tuberculosis InhA enzyme, Bruceoside F (a synonym for Yadanzioside F) demonstrated the most favorable binding affinity among 27 screened compounds [1]. The MolDock score for Bruceoside F was significantly lower (more negative, indicating stronger predicted binding) than both the native ligand 4PI and the standard antitubercular drug isoniazid (INH) [2]. This suggests a unique in silico binding profile relative to other yadanziosides and established drugs [1].
| Evidence Dimension | In silico binding affinity (MolDock Score, Kcal/mol) to InhA enzyme |
|---|---|
| Target Compound Data | -190.76 Kcal/mol (Bruceoside F/Yadanzioside F) |
| Comparator Or Baseline | Native Ligand (4PI): -120.61 Kcal/mol; Isoniazid (INH): -54.44 Kcal/mol |
| Quantified Difference | 70.15 Kcal/mol lower than 4PI; 136.32 Kcal/mol lower than INH |
| Conditions | In silico molecular docking using Molegro Virtual Docker (MVD) Ver. 5.5; InhA enzyme from M. tuberculosis |
Why This Matters
This in silico differentiation identifies Yadanzioside F as a top-priority candidate for experimental validation in antitubercular drug discovery programs focused on InhA inhibition, a validated target for overcoming isoniazid resistance.
- [1] Sulistyowaty MI, Putra GS, Ekowati J, Widiandani T, Matsunami K. In silico study of phytochemicals contained in Brucea javanica in inhibiting the InhA enzyme as antituberculosis. Journal of Public Health in Africa. 2023;14(S1):8. DOI: 10.4081/jphia.2023.2532 View Source
- [2] Sulistyowaty MI, et al. In silico study of phytochemicals contained in Brucea javanica in inhibiting the InhA enzyme as antituberculosis. ScienceOpen. 2023. View Source
